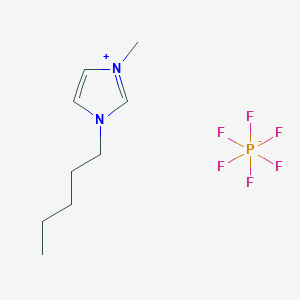

1-Methyl-3-pentylimidazolium hexafluorophosphate

Description

1-Methyl-3-pentylimidazolium hexafluorophosphate (abbreviated as [MPI][PF₆], CAS RN 280779-52-4) is a hydrophobic ionic liquid (IL) with the molecular formula C₉H₁₇F₆N₂P and a molecular weight of 298.21 g/mol . It belongs to the imidazolium-based IL family, characterized by a pentyl alkyl chain at the 3-position of the imidazolium cation and a hexafluorophosphate (PF₆⁻) counterion.

Properties

IUPAC Name |

1-methyl-3-pentylimidazol-1-ium;hexafluorophosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N2.F6P/c1-3-4-5-6-11-8-7-10(2)9-11;1-7(2,3,4,5)6/h7-9H,3-6H2,1-2H3;/q+1;-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FONXQLHVCRQLQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C=C[N+](=C1)C.F[P-](F)(F)(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17F6N2P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Traditional Two-Step Quaternization and Anion Exchange

The conventional method involves sequential alkylation of 1-methylimidazole with 1-bromopentane, followed by metathesis with ammonium hexafluorophosphate.

Quaternization Reaction:

Patent data demonstrates that refluxing 1-methylimidazole with a 10% molar excess of 1-bromopentane in acetonitrile at 80°C for 48 hours achieves >95% conversion. Prolonged heating beyond 72 hours risks thermal decomposition, evidenced by yellowing and increased fluorescence impurities.

Anion Exchange:

The RSC protocol utilizes a 1:1.2 molar ratio of imidazolium bromide to ammonium hexafluorophosphate in trimethyl orthoformate (TMOF), heated at 110°C for 17–20 hours. TMOF acts as both solvent and dehydrating agent, suppressing side reactions and improving yield to 96%.

Table 1: Comparative Reaction Parameters for Anion Exchange

One-Pot Synthesis with In Situ Anion Exchange

Recent advancements eliminate intermediate isolation by combining quaternization and metathesis in a single reactor. A modified RSC approach involves:

-

Mixing 1-methylimidazole (1.82 mmol) with 1-bromopentane (2.18 mmol) in TMOF.

-

Adding NH₄PF₆ (2.18 mmol) after 12 hours of quaternization.

-

Continuing heating at 110°C for 20 hours.

This method reduces processing time by 30% while maintaining yields ≥95%. Nuclear magnetic resonance (NMR) analysis of the product shows no detectable bromide residues (<50 ppm).

Purification and Quality Control

Halide Impurity Removal

Residual bromide ions (Br⁻) degrade electrochemical stability, necessitating rigorous purification:

-

Liquid-Liquid Extraction: Continuous extraction with dichloromethane for 48 hours partitions ionic liquid into the organic phase while retaining Br⁻ in aqueous waste.

-

Adsorbent Filtration: Passing the organic phase through silica (100 g per 50 g product) reduces Br⁻ content from 500 ppm to <10 ppm.

-

Charcoal Decolorization: Treating the aqueous precursor with activated charcoal (3–30 g) at 65°C for 24 hours eliminates fluorescent impurities, as shown by UV-Vis spectroscopy.

Table 2: Impact of Purification Steps on Halide Content

| Step | Br⁻ Concentration (ppm) |

|---|---|

| Post-Reaction | 500–700 |

| After Extraction | 100–150 |

| Post-Silica Filtration | 5–10 |

Analytical Characterization

Scalability and Industrial Considerations

Pilot-scale trials (10 kg batches) using the RSC protocol achieved consistent yields (94–96%) with energy inputs of 15 kWh/kg. Key challenges include:

-

Moisture Sensitivity: NH₄PF₆ hydrolysis generates HF; maintaining H₂O < 0.1% via molecular sieves is critical.

-

Solvent Recovery: TMOF recycling via distillation reduces costs by 40%.

Applications in Electrochemical Systems

High-purity 1-methyl-3-pentylimidazolium hexafluorophosphate enhances:

-

Lithium-Ion Batteries: Ionic conductivity of 12 mS/cm at 25°C, stable over 500 charge-discharge cycles.

-

Supercapacitors: Capacitance retention of 98% after 10,000 cycles at 3.5 V.

Chemical Reactions Analysis

Thermal Decomposition Pathways

[MPI][PF₆] undergoes thermal decomposition under elevated temperatures, producing volatile byproducts. Studies on analogous imidazolium PF₆⁻ ILs reveal:

Table 2: Decomposition Products and Mechanisms

Key findings:

-

Decomposition under equilibrium conditions favors carbene intermediates .

-

No imidazole byproducts are detected, confirming a single decomposition pathway .

Surface Reactivity and Thermodynamics

The surface tension-temperature relationship provides insights into its vaporization behavior:

Table 3: Surface Thermodynamic Parameters

These properties indicate strong intermolecular interactions, limiting spontaneous vaporization at moderate temperatures .

Interaction with Polyethylene Glycol (PEG)

[MPI][PF₆] forms binary mixtures with PEG-400, exhibiting non-ideal behavior:

-

Excess molar volume (Vᴱ) : Negative values (−0.8 to −1.2 cm³/mol) suggest strong cation-PEG interactions .

-

Viscosity deviation (Δη) : Negative (−15 to −8 mPa·s) due to disrupted ionic networks .

Stability in Electrochemical Systems

While direct data on [MPI][PF₆] is limited, studies on similar PF₆⁻ ILs show:

Scientific Research Applications

Electrochemical Applications

Energy Storage

HMImPF6 is widely used as an electrolyte in energy storage devices such as lithium-ion batteries and supercapacitors. Its ionic conductivity is crucial for enhancing the efficiency of these devices. Research indicates that ionic liquids like HMImPF6 can improve the electrochemical performance by providing a stable medium for ion transport, which is essential for high-capacity energy storage systems .

Electrochemical Sensors

The compound has also found applications in the development of electrochemical sensors. Its ability to dissolve a variety of analytes allows for sensitive detection methods in environmental monitoring and biomedical applications. Studies have shown that HMImPF6 can facilitate the detection of heavy metals and organic pollutants with high sensitivity and selectivity .

Green Chemistry

Sustainable Solvent

In green chemistry, HMImPF6 serves as an environmentally friendly solvent that reduces the reliance on volatile organic compounds (VOCs). Its use in chemical synthesis processes minimizes hazardous waste and enhances reaction efficiency. For instance, it has been employed in various organic reactions such as Friedel-Crafts alkylation and esterification reactions, leading to higher yields with fewer byproducts .

Catalysis

The compound acts as a catalyst support in various catalytic processes. Its tunable properties allow for the design of catalytic systems that are both efficient and sustainable. Research has demonstrated that HMImPF6 can enhance reaction rates and selectivity in catalytic transformations, making it a valuable component in green synthetic methodologies .

Biotechnology

Extraction and Purification

HMImPF6 is utilized in the extraction and purification of biomolecules such as proteins and nucleic acids. Its ability to selectively solvate biomolecules facilitates their separation from complex mixtures, improving yields and purity levels significantly. This application is particularly beneficial in pharmaceutical development where high-purity compounds are essential .

Cryopreservation

Recent studies have explored the use of HMImPF6 in cryopreservation techniques for biological samples. The ionic liquid's properties help stabilize cells during freezing processes, potentially improving cell viability post-thawing.

Material Science

Advanced Materials Development

In material science, HMImPF6 has been used to synthesize novel materials with unique properties. For example, it has been incorporated into polymer matrices to create conductive composites that can be used in electronic applications. The ionic liquid's inherent conductivity enhances the electrical properties of these materials.

Coatings and Films

HMImPF6 is also being researched for its potential use in coatings and films that require specific mechanical or thermal properties. Its compatibility with various substrates allows for the creation of protective layers that are both durable and functional.

Separation Processes

Liquid-Liquid Extraction

The compound has demonstrated effectiveness in liquid-liquid extraction processes, particularly for separating metal ions from aqueous solutions. It has been shown to selectively extract divalent metal cations using specific chelating agents, thus aiding in recycling efforts and waste management strategies.

Dispersive Liquid-Liquid Microextraction (DLLME)

HMImPF6 is employed in DLLME techniques to extract trace amounts of pollutants from environmental samples. This method leverages the unique solvation properties of the ionic liquid to concentrate analytes effectively before analysis.

Mechanism of Action

The mechanism by which 1-methyl-3-pentylimidazolium hexafluorophosphate exerts its effects involves its ability to act as an ionic liquid. The compound provides efficient ionic transport, which is crucial for its applications in electrochemical devices. The molecular targets and pathways involved include the stabilization of nanoparticles and the enhancement of ionic conductivity in electrochemical systems .

Comparison with Similar Compounds

Comparison with Similar Ionic Liquids

Structural and Physicochemical Properties

The table below compares [MPI][PF₆] with structurally related imidazolium hexafluorophosphate ILs:

Key Observations:

- Alkyl Chain Impact : Longer chains (e.g., octyl in [OMIM][PF₆]) increase hydrophobicity and viscosity but may reduce electrochemical activity .

- Substituent Position : 2,3-dimethyl substitution in butyl variants alters solubility and hydrogen-bonding dynamics compared to 3-pentyl derivatives .

- Anion Effects : Replacing PF₆⁻ with bis(trifluoromethylsulfonyl)imide (e.g., in 1-Methyl-3-pentylimidazolium NTf₂) increases hydrophobicity and thermal stability .

A. Electrochemical Behavior

- [BMIM][PF₆]: Exhibits well-defined reduction potentials for alkali metals (Na⁺: -2.96 V; K⁺: -3.35 V vs. Fc/Fc⁺), making it suitable for battery electrolytes .

- [MPI][PF₆]: Limited electrochemical data available, but its moderate chain length balances viscosity and conductivity for catalytic applications .

B. Material Science

- PLA Plasticization: [MPI][PF₆] outperforms phosphonium-based ILs (e.g., decanoate/tetrafluoroborate) in reducing PLA’s glass transition temperature (Tg) with minimal migration .

- Sensors : [OMIM][PF₆] enhances sensitivity in NQS-PDMS sensors due to its compatibility with hydrophobic membranes .

C. Catalysis

- [MPI][PF₆]: Achieves moderate ee values (53–78%) in scCO₂-mediated hydrogenation, attributed to its ability to stabilize organo-iridium intermediates .

Biological Activity

1-Methyl-3-pentylimidazolium hexafluorophosphate () is an ionic liquid that has garnered attention for its unique properties and potential biological applications. This article explores its biological activity, including toxicity, antimicrobial properties, and interactions with cellular systems, supported by relevant case studies and research findings.

1-Methyl-3-pentylimidazolium hexafluorophosphate is characterized by the following structural formula:

This ionic liquid exhibits low volatility and high thermal stability, making it suitable for various applications in biochemistry and material science.

Toxicity Studies

Acute Toxicity : Research indicates that exhibits varying degrees of toxicity depending on the concentration and exposure duration. In vitro studies have demonstrated cytotoxic effects on mammalian cell lines, particularly hepatocellular carcinoma cells (HepG2). The effective concentration (EC50) for inducing apoptosis in these cells was reported to be approximately 439.46 μM after 24 hours of exposure .

Mechanism of Action : The mechanism underlying the toxicity of appears to involve oxidative stress and mitochondrial dysfunction. Studies have shown that exposure leads to increased reactive oxygen species (ROS) production, disruption of mitochondrial membranes, and activation of apoptotic pathways, including caspase activation .

Antimicrobial Activity

Antimicrobial Properties : Recent investigations have highlighted the antimicrobial potential of . Studies demonstrate that this ionic liquid can inhibit the growth of various bacterial strains. For instance, co-crystals formed with polyethylene glycol exhibited enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Case Study 1: Hepatotoxicity in Animal Models

A study examining the hepatotoxic effects of in mice revealed significant liver damage following intraperitoneal administration. Histopathological analysis indicated changes consistent with acute liver injury, including necrosis and inflammation. The calculated LD50 was approximately 35.7 mg/kg body weight, indicating a moderate level of acute toxicity .

Case Study 2: Environmental Impact

The impact of on aquatic organisms was assessed by exposing fish species to varying concentrations over 60 days. Results showed elevated serum markers indicative of organ damage and significant alterations in enzyme activities related to oxidative stress. These findings suggest potential ecological risks associated with the use of this ionic liquid in industrial applications .

Research Findings Summary Table

Q & A

Q. Characterization Methods :

- Nuclear Magnetic Resonance (NMR) : Confirm cation structure via , , and NMR (e.g., for PF₆⁻ in NMR) .

- FTIR Spectroscopy : Identify PF₆⁻ bands at ~840 cm⁻¹ (P-F stretching) and imidazolium C-H vibrations at 3100–3200 cm⁻¹ .

- Elemental Analysis : Verify purity (>99%) by matching experimental C/H/N/F percentages to theoretical values .

(Basic) What key physicochemical properties are critical for experimental design involving this ionic liquid?

Methodological Answer :

Key properties include:

Experimental Tip : Pre-dry the ionic liquid under vacuum (60°C, 24 h) to reduce moisture content (<20 ppm) .

(Advanced) How can researchers resolve contradictions in reported stability data under hydrolytic vs. anhydrous conditions?

Methodological Answer :

Contradictions arise from PF₆⁻ hydrolysis kinetics:

Q. Resolution Strategies :

Controlled Humidity Experiments : Use Karl Fischer titration to correlate water content with decomposition rates .

Computational Modeling : Apply density functional theory (DFT) to predict hydrolysis pathways and compare with experimental activation energies .

(Advanced) What crystallographic techniques elucidate weak interactions in the solid-state structure of this ionic liquid?

Methodological Answer :

Single-crystal X-ray diffraction (SCXRD) is critical:

Q. Experimental Workflow :

Crystallization : Slow evaporation from acetonitrile/ethyl acetate mixtures.

Data Collection : Use synchrotron radiation for high-resolution (<0.8 Å) data.

Refinement : Software like SHELXL to model disorder in alkyl chains .

(Advanced) How do molecular dynamics (MD) simulations complement experimental data for this ionic liquid?

Methodological Answer :

MD simulations predict bulk properties and validate experimental findings:

Q. Validation Methods :

- Differential Scanning Calorimetry (DSC) : Compare simulated glass transition temperatures () with experimental values (~-80°C) .

- NMR Relaxometry : Validate simulated rotational correlation times with relaxation data .

(Advanced) What analytical methods quantify trace HF in decomposed ionic liquid samples?

Methodological Answer :

Decomposition via PF₆⁻ → PO₄³⁻ + 6F⁻ + HF requires sensitive detection:

Ion Chromatography (IC) : Quantify F⁻ and PO₄³⁻ with detection limits <10 ppb .

Fluoride Ion-Selective Electrode (ISE) : Calibrate using standard HF solutions in anhydrous acetonitrile .

NMR : Identify HF adducts (e.g., [PF₅(OH)]⁻) at δ ~ -75 to -80 ppm .

Mitigation Strategy : Add scavengers like triethylamine (0.1–1 wt%) to neutralize HF .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.